molecular formula C18H17FN2O3S B385123 2-(4-fluorophenyl)-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine

2-(4-fluorophenyl)-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine

Cat. No.: B385123
M. Wt: 360.4g/mol
InChI Key: DDAGNOLPJURGOQ-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorophenyl group, a dimethylamino group, and a methylphenylsulfonyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine typically involves multiple steps:

  • Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide. For instance, the reaction between 4-fluorobenzoyl chloride and N,N-dimethylformamide (DMF) can yield an intermediate which, upon cyclization, forms the oxazole ring.

  • Introduction of the Sulfonyl Group: : The sulfonyl group can be introduced via sulfonylation. This involves reacting the oxazole intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the sulfonylated oxazole derivative.

  • Final Assembly: : The final compound is obtained by reacting the sulfonylated oxazole with N,N-dimethylamine under suitable conditions to introduce the dimethylamino group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the oxazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. For example, the fluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-fluorophenyl)-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its fluorophenyl group makes it suitable for use in fluorescence-based assays, allowing researchers to track its interactions within biological systems.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors. Its structural features suggest it could interact with biological targets involved in various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenyl)-5-((2-furylmethyl)amino)-1,3-oxazole-4-carbonitrile
  • 2-(2-fluorophenyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine

Uniqueness

Compared to similar compounds, 2-(4-fluorophenyl)-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine is unique due to its combination of a fluorophenyl group, a dimethylamino group, and a methylphenylsulfonyl group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H17FN2O3S

Molecular Weight

360.4g/mol

IUPAC Name

2-(4-fluorophenyl)-N,N-dimethyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine

InChI

InChI=1S/C18H17FN2O3S/c1-12-4-10-15(11-5-12)25(22,23)17-18(21(2)3)24-16(20-17)13-6-8-14(19)9-7-13/h4-11H,1-3H3

InChI Key

DDAGNOLPJURGOQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)F)N(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)F)N(C)C

Origin of Product

United States

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